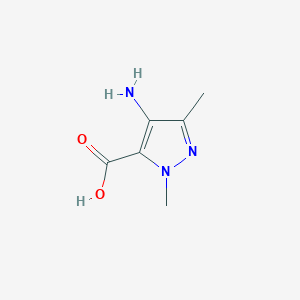-, (SP-4-3)-](/img/structure/B12871410.png)
Platinum, [ethylpropanedioato(2-)-O,O](2-pyridinemethanamine-N1, N2)-, (SP-4-3)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- is a platinum-based coordination compound. It is known for its unique structure, which includes ethylpropanedioato and pyridinemethanamine ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- typically involves the reaction of platinum salts with ethylpropanedioic acid and pyridinemethanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
This may involve the use of industrial reactors, automated purification systems, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of platinum.
Reduction: Reduction reactions can convert the platinum center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the ethylpropanedioato or pyridinemethanamine ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of platinum, while substitution reactions can produce a variety of platinum complexes with different ligands .
Aplicaciones Científicas De Investigación
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.
Industry: It may be used in industrial processes that require platinum catalysts, such as in the production of fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the formation of cross-links that disrupt their normal functions. This can result in the inhibition of DNA replication and transcription, as well as the disruption of protein activities .
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug used in cancer treatment, with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy, known for its efficacy against colorectal cancer
Uniqueness
Platinum, ethylpropanedioato(2-)-O,O-, (SP-4-3)- is unique due to its specific ligand structure, which may confer different chemical and biological properties compared to other platinum-based compounds.
Propiedades
Fórmula molecular |
C11H13N2O4Pt- |
|---|---|
Peso molecular |
432.32 g/mol |
Nombre IUPAC |
2-ethylpropanedioate;platinum(2+);pyridin-2-ylmethylazanide |
InChI |
InChI=1S/C6H7N2.C5H8O4.Pt/c7-5-6-3-1-2-4-8-6;1-2-3(4(6)7)5(8)9;/h1-4,7H,5H2;3H,2H2,1H3,(H,6,7)(H,8,9);/q-1;;+2/p-2 |
Clave InChI |
IDZNJFULBADWGY-UHFFFAOYSA-L |
SMILES canónico |
CCC(C(=O)[O-])C(=O)[O-].C1=CC=NC(=C1)C[NH-].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Bromobenzo[d]oxazol-4-yl)acetonitrile](/img/structure/B12871333.png)

![(6R,7S)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12871342.png)

![1-[(4-Chloro-2-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B12871349.png)
![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)


![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)



![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
